N-(2,4-dimethylphenyl)-2-(N,4-dimethylphenylsulfonamido)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-5-8-16(9-6-13)24(22,23)20(4)12-18(21)19-17-10-7-14(2)11-15(17)3/h5-11H,12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRSFCSWWXWSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(N,4-dimethylphenylsulfonamido)acetamide, a sulfonamide derivative, has garnered interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and research.
The synthesis of this compound typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with N,N-dimethylacetamide. The reaction is usually conducted in dichloromethane with triethylamine as a base at room temperature. Purification is achieved through recrystallization or column chromatography.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H18N2O3S |
| CAS Number | 670255-96-6 |
| InChI Key | InChI=1S/C13H18N2O3S/c1-10(5-7-11(8-6-10)18(16,17)14(4)9-12(15)13/h5-8H,9H2,1-4H3 |
Biological Mechanisms
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. It functions by binding to the active sites of enzymes, thereby preventing them from catalyzing their respective reactions. This mechanism is crucial for its antibacterial properties as it inhibits bacterial enzymes essential for their survival.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:
- Staphylococcus aureus : Effective inhibition noted in laboratory studies.
- Escherichia coli : Demonstrated a notable reduction in growth rates.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant bacterial strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics .
- Enzyme Inhibition : Research focusing on enzyme kinetics showed that the compound acts as a competitive inhibitor for certain bacterial enzymes involved in folate synthesis. This inhibition pathway is crucial for developing new antibacterial agents .
- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects through the modulation of cytokine production in immune cells. This suggests a dual role in both antibacterial and anti-inflammatory therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar sulfonamide derivatives.
| Compound Name | Antibacterial Activity | Enzyme Inhibition | Anti-inflammatory Effects |
|---|---|---|---|
| N,N-dimethyl-4-aminobenzenesulfonamide | Moderate | Yes | No |
| N,N-dimethyl-4-methylbenzenesulfonamide | Low | No | Yes |
| This compound | High | Yes | Potential |
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s structure is defined by two key substituents:
- N,4-Dimethylphenylsulfonamido group : The sulfonamide linker introduces polarity, while the N-methyl and 4-methyl groups modulate electronic and steric effects.
Table 1: Structural Comparison of Sulfonamide-Based Acetamides
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be higher than sulfamoyl analogs (e.g., 3.82 for the sulfamoyl derivative in ) due to the N-methyl group and additional methyl substituents.
- Hydrogen Bonding : The sulfonamide group enables hydrogen-bonding interactions, critical for biological activity or crystal packing (e.g., intermolecular N—H⋯O bonds observed in sulfonamide crystals ).
Stability and Crystallography
Crystal structures of related sulfonamides (e.g., N-[4-(4-methoxybenzenesulfonamido)phenyl]acetamide) reveal stabilization via N—H⋯O and C—H⋯O hydrogen bonds, which could apply to the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2,4-dimethylphenyl)acetamide derivatives, and how can purity be optimized?
- Methodology : A common approach involves nucleophilic substitution or acylation reactions. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide was synthesized by refluxing the sulfonamide precursor with acetic anhydride, followed by precipitation and recrystallization from ethanol . To optimize purity, use chromatographic techniques (e.g., silica gel column chromatography) and verify purity via HPLC (>95% recommended) .
- Key Considerations : Monitor reaction progress using TLC and confirm final structure via H-NMR (e.g., characteristic acetamide proton at δ ~2.1 ppm) and IR (C=O stretch ~1650–1700 cm) .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, torsion angles and intermolecular interactions (e.g., hydrogen bonding) can validate stereochemical assignments .
- Spectroscopy : H-NMR can confirm substituent positions (e.g., aromatic protons in ortho and para dimethyl groups), while mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 406.20 [M+H] for a related derivative) .
Q. What are the standard protocols for assessing solubility and stability in preclinical studies?
- Methodology :
- Solubility : Use shake-flask method with UV-Vis spectroscopy. For example, measure solubility in DMSO (>61.3 µg/mL) as a stock solution for in vitro assays .
- Stability : Conduct accelerated stability studies under varying pH (1–10) and temperatures (4°C, 25°C, 40°C) using HPLC to monitor degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonamide vs. acetamide substituents) influence biological activity in related compounds?
- Methodology : Perform structure-activity relationship (SAR) studies. For instance, replacing the sulfonamide group in N-(4-methylphenyl)acetamide with a thiazole ring enhanced α-glucosidase inhibition (IC values <10 µM) . Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes .
- Data Contradictions : Note that electron-withdrawing groups (e.g., nitro) may reduce solubility but improve target binding, requiring trade-off analysis .
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Methodology : Compare experimental (X-ray) and computational (DFT-optimized) geometries. For example, in N-(4-chloro-2-nitrophenyl)acetamide, the nitro group’s torsion angle (-16.7°) deviated from idealized planar conformations, clarifying steric effects . Use Mercury software to visualize non-covalent interactions (e.g., C–H⋯O bonds) influencing packing .
- Key Tools : SHELXD for phase refinement and Olex2 for model building .
Q. What strategies mitigate synthetic challenges in preparing multi-substituted acetamide derivatives?
- Methodology :
- Regioselectivity : Use directing groups (e.g., sulfonyl) to control substitution patterns .
- Purification : Employ gradient elution in flash chromatography for polar intermediates .
- Case Study : In 2-((2,4-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide, the coupling of thiazole and coumarin moieties required strict anhydrous conditions to avoid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
